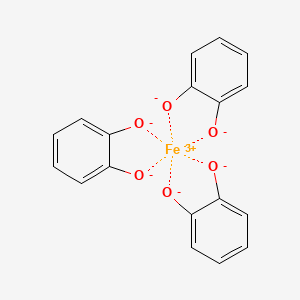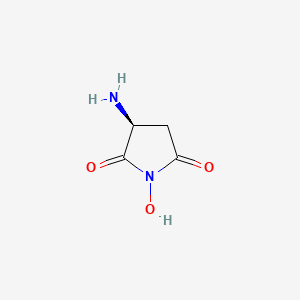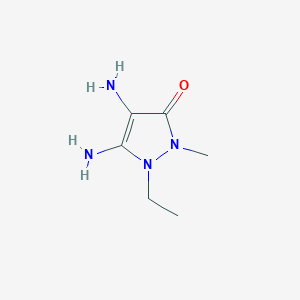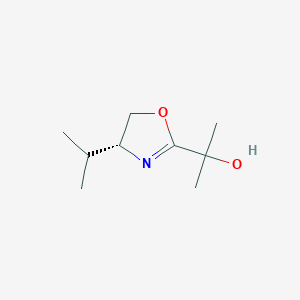![molecular formula C28H32NP B12870625 (1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic processes, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2-amino-2’-hydroxy-1,1’-binaphthyl with diisopropylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Aplicaciones Científicas De Investigación
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals by aiding in the synthesis of chiral drug intermediates.
Industry: The compound is employed in the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. This coordination facilitates the activation of substrates, leading to efficient catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand commonly used in homogeneous catalysis
Uniqueness
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal centers. This makes it particularly valuable in the synthesis of chiral molecules, where precise control over stereochemistry is crucial .
Propiedades
Fórmula molecular |
C28H32NP |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C28H32NP/c1-19(2)30(20(3)4)26-18-16-22-12-8-10-14-24(22)28(26)27-23-13-9-7-11-21(23)15-17-25(27)29(5)6/h7-20H,1-6H3 |
Clave InChI |
YZNQHNMJQZQAJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)




![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)

